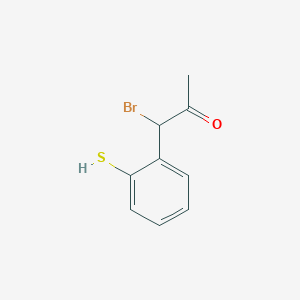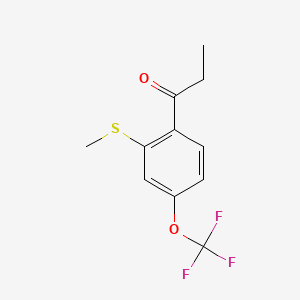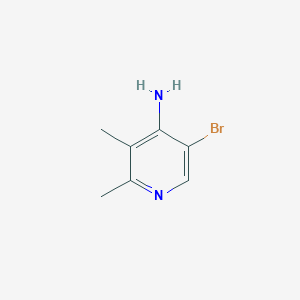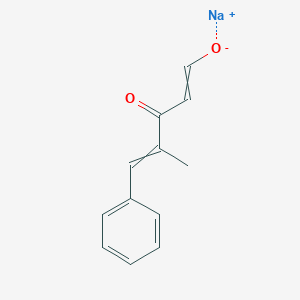
Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate is an organic compound with the molecular formula C12H11NaO2. It is known for its unique structure, which includes a sodium ion bonded to a complex organic moiety. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate typically involves the reaction of 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-ol with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling and storage.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The sodium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) can facilitate the substitution of the sodium ion.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing the activity of enzymes or receptors. This can lead to changes in cellular processes and metabolic functions.
Comparaison Avec Des Composés Similaires
Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate (isomeric forms): Different isomers of the compound may have similar structures but different chemical properties.
Sodium 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-ol: The alcohol form of the compound, which has different reactivity and applications.
Uniqueness: this compound is unique due to its specific structure and the presence of a sodium ion. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C12H11NaO2 |
|---|---|
Poids moléculaire |
210.20 g/mol |
Nom IUPAC |
sodium;4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate |
InChI |
InChI=1S/C12H12O2.Na/c1-10(12(14)7-8-13)9-11-5-3-2-4-6-11;/h2-9,13H,1H3;/q;+1/p-1 |
Clé InChI |
KLPRDLPWXJSMDV-UHFFFAOYSA-M |
SMILES canonique |
CC(=CC1=CC=CC=C1)C(=O)C=C[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




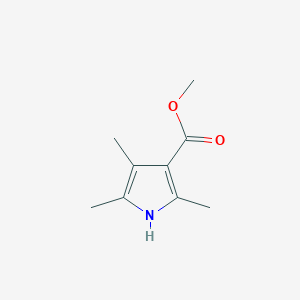
![(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10S,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14052151.png)
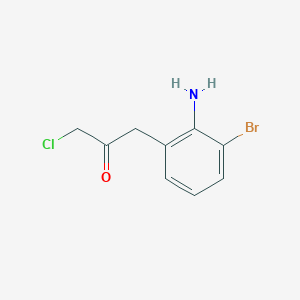
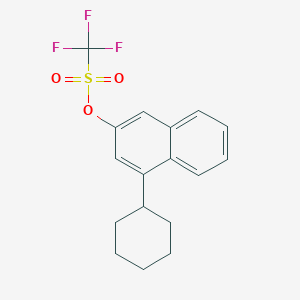
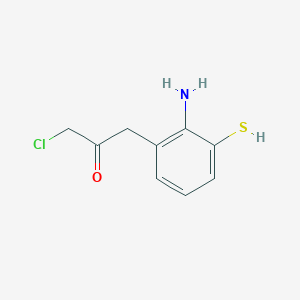
![Methyl 4-fluoro-5-((2-fluorophenyl)amino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14052162.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-1,2,3-triazol-1-ylmethyl)-](/img/structure/B14052163.png)
